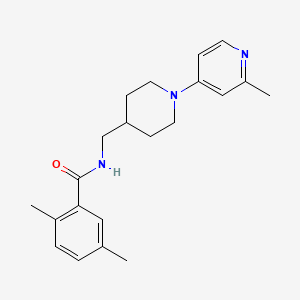

2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Description

2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a piperidinylmethyl backbone substituted with a 2-methylpyridin-4-yl group at the piperidine nitrogen and a 2,5-dimethylbenzamide moiety. This structure combines aromatic and heterocyclic features, making it a candidate for modulating biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2,5-dimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O/c1-15-4-5-16(2)20(12-15)21(25)23-14-18-7-10-24(11-8-18)19-6-9-22-17(3)13-19/h4-6,9,12-13,18H,7-8,10-11,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZUJQTXVHDYAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that similar compounds can interact with their targets, leading to various biochemical changes.

Biochemical Pathways

The compound has been found to affect monoclonal antibody production in recombinant Chinese hamster ovary cells. It increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.

Result of Action

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.

Biochemical Analysis

Cellular Effects

The cellular effects of 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide are not well-studied. Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production.

Biological Activity

2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, with the CAS number 2034240-95-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 337.5 g/mol. The structure features a benzamide core with a dimethyl substitution at the 2 and 5 positions and a piperidine ring substituted with a 2-methylpyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O |

| Molecular Weight | 337.5 g/mol |

| CAS Number | 2034240-95-2 |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds in the benzamide class have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .

- Receptor Modulation : The compound may interact with metabotropic glutamate receptors (mGluRs), influencing neurotransmitter release and neuronal excitability .

Biological Activity Studies

Research on related benzamide compounds indicates promising biological activities, including anti-tumor and neuroprotective effects. For instance, studies have demonstrated that certain benzamide derivatives exhibit moderate to high potency in inhibiting cancer cell proliferation through targeted kinase inhibition .

Case Studies

- Antitumor Activity : A study involving a series of benzamide derivatives demonstrated significant antitumor effects in vivo, with some compounds leading to prolonged survival in treated cohorts .

- Neuropharmacological Effects : Research on related compounds indicated potential anxiolytic properties when tested in rodent models, suggesting that structural modifications similar to those in this compound could yield similar results .

Pharmacological Profile

The pharmacological profile of this compound remains under investigation, but it is hypothesized to exhibit:

- Cytotoxicity against various cancer cell lines.

- Neuroprotective effects , potentially beneficial for neurodegenerative disorders.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that derivatives of piperidine compounds exhibit antipsychotic properties. The incorporation of the 2-methylpyridine moiety enhances the binding affinity to dopamine receptors, which is crucial for antipsychotic efficacy. A study demonstrated that related compounds showed promising results in preclinical models for treating schizophrenia .

Antidepressant Effects

The compound's structural analogs have been evaluated for their antidepressant effects. In animal models, certain piperidine derivatives demonstrated significant reductions in depressive behaviors, suggesting that modifications to the benzamide structure can enhance serotonergic activity .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of benzamide derivatives. The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Case Study 1: Antipsychotic Evaluation

A study conducted on a series of piperidine derivatives, including 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, assessed their effects on dopamine D2 receptor binding. The results indicated a significant correlation between structural modifications and receptor affinity, supporting the hypothesis that this compound could be developed into a novel antipsychotic medication.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies were performed to evaluate the anti-inflammatory effects of the compound on human macrophages. The results showed a marked decrease in TNF-alpha production when treated with the compound compared to control groups. This suggests its potential utility in treating inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide core and pyridine/piperidine moieties enable nucleophilic substitution under specific conditions. Key findings include:

-

Aromatic Halogenation : While direct halogenation data for this compound is limited, analogous pyridine derivatives undergo iodization using N-iodosuccinimide (NIS) in acetic acid . This suggests potential for introducing halogens at electron-rich positions.

-

Pyrimidine Ring Functionalization : The piperidine-linked pyridinyl group may participate in nucleophilic aromatic substitution (SAr) with amines or alkoxides, as observed in related compounds .

Amide Bond Hydrolysis

The central benzamide group is susceptible to hydrolysis under acidic or basic conditions:

Suzuki Coupling and Cross-Coupling

The compound’s pyridine ring can be modified via palladium-catalyzed cross-coupling:

Alkylation and Acylation

The piperidine nitrogen and benzamide amine participate in alkylation:

Catalytic Hydrogenation

The piperidine ring can undergo saturation or deprotection:

-

Piperidine Reduction : Hydrogenation with Pd/C (1 atm H₂, EtOH) reduces unsaturated bonds in related structures .

-

Deprotection : Boc-protected analogs (e.g., intermediates in ) are deprotected using TFA/DCM (1:1) .

Key Reactivity Insights

-

Steric Effects : The 2,5-dimethyl substituents on the benzamide limit reactivity at the ortho positions, favoring para-directed substitutions .

-

Electronic Profile : Electrophilic regions near the pyrimidine nitrogen (as mapped via DFT in ) facilitate interactions with H-bond acceptors.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling vs. THF .

Mechanistic Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperidine-containing molecules, particularly those designed for antimicrobial or receptor-targeted applications. Below is a comparative analysis with key analogs:

Key Observations:

Structural Divergence: The target compound’s benzamide core contrasts with the indole scaffolds of DMPI and CDFII. Indole derivatives often exhibit enhanced aromatic stacking interactions, whereas benzamides may prioritize hydrogen bonding via the amide group.

Biological Activity: DMPI and CDFII demonstrate synergy with carbapenems against MRSA, likely due to efflux pump inhibition or biofilm disruption . The target compound’s benzamide group may confer distinct mechanisms, such as protease inhibition or allosteric receptor modulation. No direct antimicrobial data are available for the target compound, but its structural similarity to piperidine-containing synergists suggests plausible bioactivity.

Pharmacokinetic Considerations :

- The piperidine moiety in all compounds enhances membrane permeability. However, the methylpyridinyl group in the target compound may reduce metabolic degradation compared to the bulkier indole substituents in DMPI/CDFII.

Research Findings and Data Gaps

- Evidence Limitations : Current literature (e.g., ) focuses on indole-based analogs, leaving the target compound’s specific pharmacological profile underexplored.

- Hypothetical Advantages : The benzamide scaffold may offer improved selectivity for human targets (e.g., kinases or GPCRs) over microbial enzymes, reducing off-target effects.

Q & A

Q. How can researchers optimize the synthesis of 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide to improve yield and purity?

- Methodological Answer : Optimization involves Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading). For example, flow-chemistry setups enable precise control over reaction conditions, reducing side-product formation . Intermediate purification steps (e.g., column chromatography, recrystallization) and real-time monitoring via HPLC can enhance purity .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment .

- Mass Spectrometry (MS) and NMR : High-resolution MS confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., methyl, pyridinyl) and stereochemistry .

Q. How can researchers validate the compound’s structural configuration?

- Methodological Answer : Combine X-ray crystallography (for solid-state conformation) with computational modeling (e.g., density functional theory (DFT)) to predict and compare bond angles/energies. For example, pyridinyl and piperidinyl moieties require careful analysis of ring puckering and substituent orientation .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement. Meta-analysis of existing datasets (e.g., kinase profiling libraries) can identify assay-specific variables (e.g., buffer composition, cell-line genetic background) . Statistical tools like Bland-Altman plots quantify inter-study variability.

Q. What computational strategies are effective in predicting the compound’s binding modes to therapeutic targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with homology-modeled targets (e.g., GPCRs or kinases). Pair with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Fluorescence-based thermal shift assays (TSA) validate computational predictions experimentally .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents (e.g., methyl groups on benzamide, pyridinyl substituents) and evaluate changes in potency/selectivity. For example:

Q. What methodologies are recommended for assessing the compound’s metabolic stability?

- Methodological Answer : Conduct hepatic microsome assays (human or rodent) with LC-MS/MS quantification of parent compound depletion. Identify metabolites via high-resolution MS/MS fragmentation. Compare results with in silico predictions (e.g., CYP450 isoform docking) .

Q. How can researchers resolve discrepancies in impurity profiles during scale-up synthesis?

- Methodological Answer : Use tandem LC-MS to identify impurities (e.g., dehalogenated byproducts or unreacted intermediates). Adjust quenching protocols (e.g., slow addition of antisolvent) or implement inline scavengers (e.g., polymer-supported reagents) to trap reactive species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.